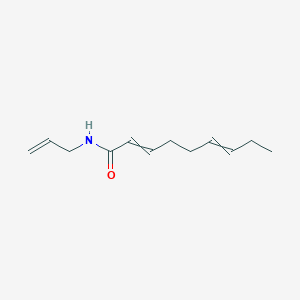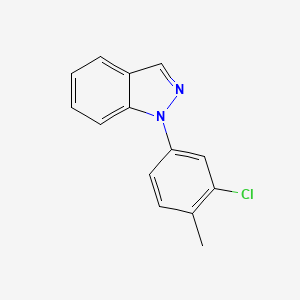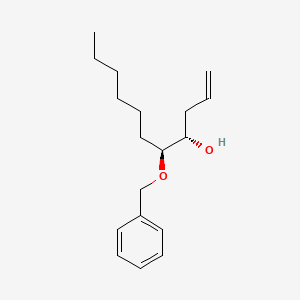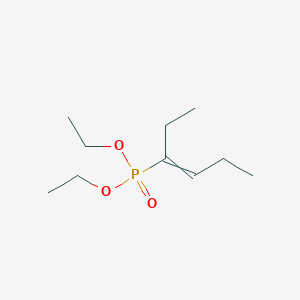![molecular formula C15H27N3O2S B12534374 [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid CAS No. 870483-89-9](/img/structure/B12534374.png)
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a decylsulfanyl group, a methyl group, and an acetic acid moiety attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Decylsulfanyl Group: The decylsulfanyl group can be introduced via a nucleophilic substitution reaction using a decylthiol and a suitable leaving group on the triazole ring.
Attachment of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where a carboxyl group is added to the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the decylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Dihydrotriazoles: From reduction reactions.
Substituted Triazoles: From substitution reactions.
科学研究应用
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or antifungal properties.
Medicine: As a candidate for drug development due to its potential pharmacological activities.
Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.
作用机制
The mechanism of action of [3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. The decylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The acetic acid moiety can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets.
相似化合物的比较
Similar Compounds
[3-(Octylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid: Similar structure with an octylsulfanyl group instead of a decylsulfanyl group.
[3-(Hexylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid: Similar structure with a hexylsulfanyl group instead of a decylsulfanyl group.
Uniqueness
[3-(Decylsulfanyl)-5-methyl-1H-1,2,4-triazol-1-yl]acetic acid is unique due to its longer decylsulfanyl chain, which may impart different physicochemical properties compared to its shorter-chain analogs. This can influence its solubility, bioavailability, and interaction with biological targets, making it a distinct compound for various applications.
属性
CAS 编号 |
870483-89-9 |
|---|---|
分子式 |
C15H27N3O2S |
分子量 |
313.5 g/mol |
IUPAC 名称 |
2-(3-decylsulfanyl-5-methyl-1,2,4-triazol-1-yl)acetic acid |
InChI |
InChI=1S/C15H27N3O2S/c1-3-4-5-6-7-8-9-10-11-21-15-16-13(2)18(17-15)12-14(19)20/h3-12H2,1-2H3,(H,19,20) |
InChI 键 |
YGSUAKZJDJVQCC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCSC1=NN(C(=N1)C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



methyl}morpholine](/img/structure/B12534301.png)

![2-{[(2-Aminoethyl)amino]methyl}-5-(pentadec-8-EN-1-YL)phenol](/img/structure/B12534308.png)

![Methyl (1Z)-N-acetyl-2-[(1,3-benzothiazol-2-yl)sulfanyl]ethanimidate](/img/structure/B12534320.png)
![N-[3-(Methylamino)propyl]-N-phenylformamide](/img/structure/B12534322.png)


![2-{(E)-[(2,6-Dichlorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12534358.png)

![3-{[5-(4-Methylbenzoyl)-1,3-thiazol-2-yl]amino}benzonitrile](/img/structure/B12534365.png)
![1-Oxa-8-azaspiro[4.5]decane-2-acetonitrile, 8-(phenylmethyl)-](/img/structure/B12534376.png)

